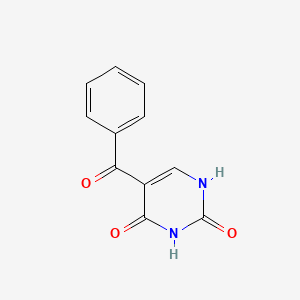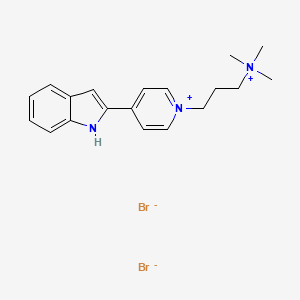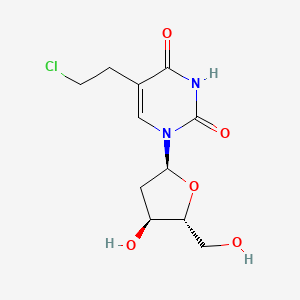
(S)-2-(Thiophen-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Thiophen-2-yl)propan-1-amine is a chiral amine compound featuring a thiophene ring attached to a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Asymmetric Synthesis: One common method for synthesizing (S)-2-(Thiophen-2-yl)propan-1-amine involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 2-(Thiophen-2-yl)propan-1-one with a chiral borane reagent can yield the desired amine with high enantiomeric purity.
Reductive Amination: Another approach is the reductive amination of 2-(Thiophen-2-yl)propanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (S)-2-(Thiophen-2-yl)propan-1-amine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Imines, oximes
Reduction: Secondary amines, tertiary amines
Substitution: N-alkylated or N-acylated derivatives
Aplicaciones Científicas De Investigación
(S)-2-(Thiophen-2-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (S)-2-(Thiophen-2-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the amine group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(Thiophen-2-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.
2-(Furan-2-yl)propan-1-amine: A similar compound with a furan ring instead of a thiophene ring.
2-(Pyridin-2-yl)propan-1-amine: A related compound with a pyridine ring.
Uniqueness
(S)-2-(Thiophen-2-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C7H11NS |
|---|---|
Peso molecular |
141.24 g/mol |
Nombre IUPAC |
(2S)-2-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H11NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,5,8H2,1H3/t6-/m0/s1 |
Clave InChI |
FWRBHKLKOBUBEQ-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CN)C1=CC=CS1 |
SMILES canónico |
CC(CN)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B12926524.png)

![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
